BenchChemオンラインストアへようこそ!

Amiloride Hydrochloride

ENaC Electrophysiology Diuretics

Amiloride Hydrochloride (CAS 2016-88-8) is the definitive ENaC inhibitor for electrophysiology, offering ~100-fold greater potency than triamterene. Unlike benzamil, its reliable in vivo profile avoids rapid mucosal absorption confounds. Essential for Liddle syndrome, cystic fibrosis, and resistant hypertension research. Source the ≥98% (HPLC) standard reference compound trusted across Ussing chamber and patch-clamp applications.

Molecular Formula C6H13Cl2N7O3
Molecular Weight 302.12 g/mol
CAS No. 2016-88-8
Cat. No. B1667096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiloride Hydrochloride
CAS2016-88-8
SynonymsAmidal
Amiduret Trom
Amiloberag
Amiloride
Amiloride Hydrochloride
Amiloride Hydrochloride, Anhydrous
Anhydrous Amiloride Hydrochloride
Hydrochloride, Amiloride
Hydrochloride, Anhydrous Amiloride
Kaluril
Midamor
Midoride
Modamide
Trom, Amiduret
Molecular FormulaC6H13Cl2N7O3
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
InChIInChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2
InChIKeyLTKVFMLMEYCWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amiloride Hydrochloride (CAS 2016-88-8): Technical Specifications and Core Properties for Procurement


Amiloride Hydrochloride (CAS 2016-88-8) is a pyrazinoylguanidine derivative that functions as a relatively selective inhibitor of the epithelial sodium channel (ENaC), with a reported IC₅₀ in the range of 0.1–0.5 μM [1]. This compound is widely recognized as a potassium-sparing diuretic and is employed in both clinical and research settings to investigate sodium transport mechanisms. The hydrochloride salt form is characterized by a molecular weight of 266.09 Da, a purity specification of ≥98% (as determined by HPLC), and a well-documented solubility profile .

Why Amiloride Hydrochloride is Not Directly Interchangeable with Other ENaC Inhibitors or Potassium-Sparing Diuretics


The procurement of a potassium-sparing diuretic or an ENaC inhibitor cannot be based solely on class designation, as substantial quantitative differences exist in potency, selectivity, and in vivo performance among these agents. For instance, the affinity of triamterene for the ENaC is approximately 100-fold lower than that of amiloride [1]. Furthermore, more potent analogs like benzamil, while exhibiting enhanced in vitro activity, fail to provide a superior effect in vivo due to rapid mucosal absorption, which offsets their potency advantage and renders them equieffective with amiloride in certain therapeutic contexts [2]. These quantifiable disparities underscore the critical need for a product-specific evaluation to ensure experimental or therapeutic objectives are met.

Amiloride Hydrochloride: Quantitative Evidence of Differentiation Against Key Comparators


Comparative ENaC Inhibitory Potency: Amiloride vs. Triamterene

Amiloride demonstrates a significantly higher affinity for the epithelial sodium channel (ENaC) compared to triamterene. This difference is quantifiable and directly impacts the effective concentration required for channel blockade. The data shows that amiloride is 100-fold more potent than triamterene under identical assay conditions [1].

ENaC Electrophysiology Diuretics

In Vivo Efficacy vs. In Vitro Potency: Amiloride Compared to Benzamil

While benzamil exhibits greater in vitro potency as an ENaC blocker (rank order: benzamil > phenamil >> amiloride), this advantage does not translate to superior in vivo efficacy. Studies in sheep models demonstrate that benzamil is equieffective to amiloride in enhancing tracheal mucus velocity (TMV) and mucociliary clearance (MC) due to its rapid absorption from the mucosal surface [1].

Cystic Fibrosis Pharmacodynamics ENaC

Clinical Blood Pressure Reduction: Amiloride vs. Spironolactone in Resistant Hypertension

In the treatment of resistant hypertension, amiloride has been shown to be noninferior to spironolactone, a first-line potassium-sparing agent. A randomized clinical trial (SPARE) demonstrated that amiloride provides a comparable reduction in home-measured systolic blood pressure (SBP) [1].

Hypertension Clinical Trial Potassium-Sparing Diuretic

Differential Efficacy in Monogenic Hypertension: Amiloride in Liddle Syndrome

Amiloride is uniquely effective in treating hypertension caused by gain-of-function mutations in ENaC subunits, such as in Liddle syndrome. In a study of a family with a nonsense SCNN1G mutation, long-term treatment with amiloride normalized blood pressure in all affected individuals, demonstrating its targeted therapeutic value [1].

Liddle Syndrome Monogenic Hypertension ENaC

Pharmacokinetic Profile: Duration of Action and Dosing Convenience

Amiloride possesses a pharmacokinetic profile that supports once-daily dosing, offering a practical advantage over some other potassium-sparing agents. Its duration of action is approximately 24 hours, which is longer than that of triamterene and simplifies administration [1].

Pharmacokinetics Half-Life Dosing

Solubility and Formulation: Amiloride Hydrochloride for In Vitro Studies

For in vitro and laboratory applications, the solubility of a compound in common solvents is a critical practical consideration. Amiloride hydrochloride demonstrates good solubility in DMSO (up to 100 mM) and adequate solubility in water (up to 5 mM with gentle warming), facilitating its use in a variety of experimental systems .

Solubility Formulation In Vitro

Optimal Research and Industrial Application Scenarios for Amiloride Hydrochloride


Validated Tool for Electrophysiological Studies of ENaC

Amiloride hydrochloride is the standard reference inhibitor for electrophysiological studies of epithelial sodium channels (ENaC). Its 100-fold higher potency compared to triamterene [1] and its well-defined mechanism of action make it the preferred choice for patch-clamp and Ussing chamber experiments requiring selective and potent ENaC blockade.

In Vivo Pharmacological Studies Where Stable, Predictable Effects Are Required

For in vivo research, particularly in models of cystic fibrosis or hypertension, amiloride provides a stable and predictable pharmacological profile. Unlike analogs such as benzamil, its in vivo effects are not confounded by rapid mucosal absorption, making it equieffective in enhancing mucociliary clearance despite the lower in vitro potency of its analogs [1].

Clinical Investigation of Resistant Hypertension and Potassium Conservation

In clinical research, amiloride has demonstrated noninferiority to spironolactone in lowering blood pressure in patients with resistant hypertension, offering a valuable alternative therapeutic option [1]. Its established role in potassium conservation, superior to triamterene in some combination regimens, makes it a key compound for studies investigating diuretic-induced hypokalemia and electrolyte balance [2].

Targeted Research on Monogenic Forms of Hypertension (e.g., Liddle Syndrome)

Amiloride is the drug of choice for both treating and studying Liddle syndrome, a monogenic form of hypertension caused by gain-of-function mutations in ENaC [1]. Its use in this context is not merely for blood pressure control but as a targeted therapy that directly addresses the underlying molecular pathology, making it essential for research into ENaC-related channelopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiloride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.